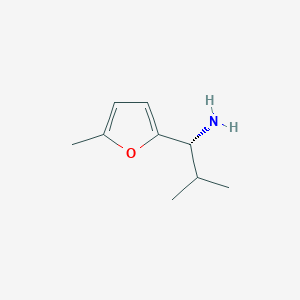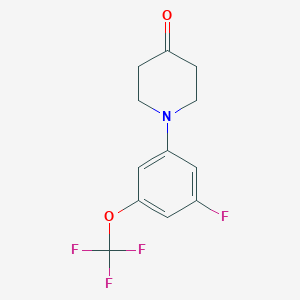
(1S,4aS,10S,10aR)-5,8,10-trihydroxy-6-methoxy-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1S,4aS,10S,10aR)-5,8,10-trihydroxy-6-methoxy-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid is a complex organic molecule with a phenanthrene core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4aS,10S,10aR)-5,8,10-trihydroxy-6-methoxy-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the following steps:
Formation of the Phenanthrene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Functional Group Introduction: Hydroxyl, methoxy, and carboxylic acid groups are introduced through various organic reactions such as hydroxylation, methylation, and carboxylation.
Stereochemical Control: Ensuring the correct stereochemistry at each chiral center is crucial and may involve the use of chiral catalysts or reagents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Employing techniques such as chromatography to purify the final product.
Scalability: Adapting the synthetic route for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (1S,4aS,10S,10aR)-5,8,10-trihydroxy-6-methoxy-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carbonyl group may yield alcohols.
Wissenschaftliche Forschungsanwendungen
The compound (1S,4aS,10S,10aR)-5,8,10-trihydroxy-6-methoxy-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1S,4aS,10S,10aR)-5,8,10-trihydroxy-6-methoxy-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,4aS,10S,10aR)-5,6,8,10-tetrakis(acetyloxy)-1-[(formyloxy)methyl]-1,4a-dimethyl-7-(prop-2-en-1-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthren-9-yl acetate .
- (1S,4aS,10S,10aR)-1,10,10a-trimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene .
Uniqueness
The uniqueness of (1S,4aS,10S,10aR)-5,8,10-trihydroxy-6-methoxy-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C21H28O7 |
|---|---|
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
(1S,4aS,10S,10aR)-5,8,10-trihydroxy-6-methoxy-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C21H28O7/c1-9(2)10-13(22)11-12(15(24)17(10)28-5)20(3)7-6-8-21(4,19(26)27)18(20)16(25)14(11)23/h9,16,18,22,24-25H,6-8H2,1-5H3,(H,26,27)/t16-,18-,20-,21+/m1/s1 |
InChI-Schlüssel |
SEXZQSLLBDHCDI-DWIQEWEKSA-N |
Isomerische SMILES |
CC(C)C1=C(C2=C(C(=C1OC)O)[C@]3(CCC[C@]([C@@H]3[C@@H](C2=O)O)(C)C(=O)O)C)O |
Kanonische SMILES |
CC(C)C1=C(C2=C(C(=C1OC)O)C3(CCCC(C3C(C2=O)O)(C)C(=O)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Pyrazolo[3,4-b]pyridine-6-carbaldehyde](/img/structure/B15233867.png)

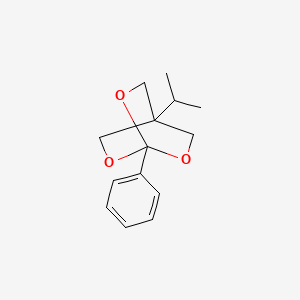
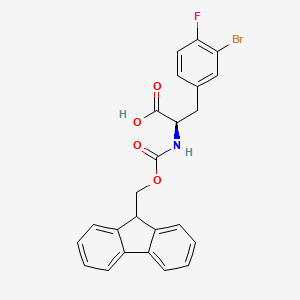
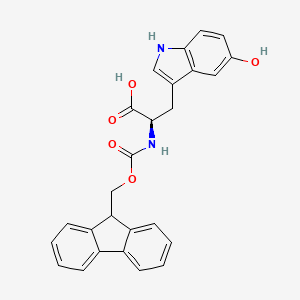
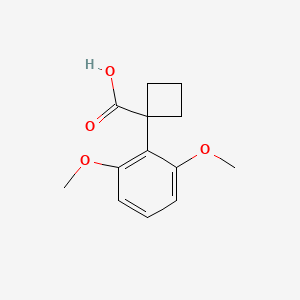


![4-Fluoro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15233928.png)
